molecular formula C29H26N4O7 B8122116 Fmoc-L-Aph(D-Hor)-OH CAS No. 2504147-08-2

Fmoc-L-Aph(D-Hor)-OH

Cat. No.: B8122116
CAS No.: 2504147-08-2
M. Wt: 542.5 g/mol
InChI Key: TYZSMQUWFLKJFB-RPWUZVMVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-L-Aph(D-Hor)-OH is a compound that belongs to the class of Fmoc-protected amino acids. The Fmoc (9-fluorenylmethyloxycarbonyl) group is commonly used in peptide synthesis to protect the amino group of amino acids. This compound is specifically designed for use in solid-phase peptide synthesis, where it helps in the stepwise construction of peptides by protecting the amino group from unwanted reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-L-Aph(D-Hor)-OH typically involves the protection of the amino group of L-Aph (L-α-amino-β-phenylpropionic acid) with the Fmoc group. This is achieved through a reaction with Fmoc chloride in the presence of a base such as diisopropylethylamine (DIPEA). The reaction is carried out in an organic solvent like dichloromethane (DCM) at room temperature. The product is then purified using techniques such as column chromatography.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle multiple reactions simultaneously. The use of high-purity reagents and solvents ensures the production of high-quality Fmoc-protected amino acids suitable for pharmaceutical and research applications.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the aromatic ring of the Fmoc group.

    Reduction: Reduction reactions are less common but can occur under specific conditions.

    Substitution: The Fmoc group can be removed through nucleophilic substitution reactions using piperidine, which is a common deprotection reagent in peptide synthesis.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

    Reduction: Reducing agents like sodium borohydride can be employed under controlled conditions.

    Substitution: Piperidine in dimethylformamide (DMF) is commonly used for the deprotection of the Fmoc group.

Major Products Formed:

    Oxidation: Oxidized derivatives of the Fmoc group.

    Reduction: Reduced derivatives, though less common.

    Substitution: The primary product is the deprotected amino acid, L-Aph(D-Hor)-OH.

Scientific Research Applications

Fmoc-L-Aph(D-Hor)-OH has a wide range of applications in scientific research:

    Chemistry: Used in the synthesis of peptides and peptidomimetics.

    Biology: Facilitates the study of protein-protein interactions and enzyme-substrate interactions.

    Medicine: Plays a role in the development of peptide-based therapeutics and diagnostic agents.

    Industry: Used in the production of bioactive peptides and as a building block for complex organic molecules.

Mechanism of Action

The mechanism of action of Fmoc-L-Aph(D-Hor)-OH primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon completion of the peptide chain assembly, the Fmoc group is removed using piperidine, allowing the free amino group to participate in further reactions or modifications.

Comparison with Similar Compounds

    Fmoc-L-Ala-OH: Fmoc-protected alanine.

    Fmoc-L-Val-OH: Fmoc-protected valine.

    Fmoc-L-Leu-OH: Fmoc-protected leucine.

Comparison:

    Uniqueness: Fmoc-L-Aph(D-Hor)-OH contains a phenylpropionic acid moiety, which imparts unique steric and electronic properties compared to other Fmoc-protected amino acids. This makes it particularly useful in the synthesis of peptides with specific structural and functional requirements.

    Applications: While all Fmoc-protected amino acids are used in peptide synthesis, this compound is preferred for peptides that require enhanced stability and specific interactions due to its aromatic side chain.

Properties

IUPAC Name

(2S)-3-[4-[[(4R)-2,6-dioxo-1,3-diazinane-4-carbonyl]amino]phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H26N4O7/c34-25-14-23(31-28(38)33-25)26(35)30-17-11-9-16(10-12-17)13-24(27(36)37)32-29(39)40-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-12,22-24H,13-15H2,(H,30,35)(H,32,39)(H,36,37)(H2,31,33,34,38)/t23-,24+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYZSMQUWFLKJFB-RPWUZVMVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(=O)NC1=O)C(=O)NC2=CC=C(C=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](NC(=O)NC1=O)C(=O)NC2=CC=C(C=C2)C[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H26N4O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

542.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2504147-08-2
Record name (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-((R)-2,6-dioxohexahydropyrimidine-4-carboxamido)phenyl)propanoic acid
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RS6P7QN86C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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